4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride
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Overview
Description
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride is a potent and selective antagonist of the dopamine 4 receptor. It has shown significant potential in reversing cocaine-induced hyperlocomotion in vivo, making it a promising candidate for addiction research . The compound is characterized by its high selectivity for the dopamine 4 receptor, with minimal activity against other dopamine receptors .
Preparation Methods
The synthesis of 4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride involves a chiral morpholine-based scaffold. The key intermediate in the synthesis is the 4-chlorobenzyl moiety, which is crucial for the compound’s activity . The synthetic route typically involves the following steps:
Formation of the chiral morpholine scaffold: This is achieved through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the 4-chlorobenzyl moiety: This step involves the use of 4-chlorobenzyl chloride as a reagent, under basic conditions, to introduce the 4-chlorobenzyl group onto the morpholine scaffold.
Purification and isolation: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl moiety.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Scientific Research Applications
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride has several scientific research applications, including:
Addiction research: The compound has shown potential in reversing cocaine-induced hyperlocomotion, making it a valuable tool for studying addiction mechanisms
Neuroscience research: Due to its selectivity for the dopamine 4 receptor, this compound is used to study the role of this receptor in various neurological processes, including memory, learning, and motivation.
Pharmacological studies: The compound is used to investigate the pharmacological properties of dopamine receptor antagonists and their potential therapeutic applications.
Mechanism of Action
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride exerts its effects by selectively binding to the dopamine 4 receptor, thereby blocking its activity. This receptor is part of the G-protein coupled receptor family and is involved in various neurological processes . By antagonizing the dopamine 4 receptor, this compound can modulate dopamine signaling pathways, which are implicated in addiction and other neurological disorders .
Comparison with Similar Compounds
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride is unique in its high selectivity for the dopamine 4 receptor. Similar compounds include:
Dopamine receptor antagonists: Such as haloperidol and clozapine, which have broader activity across multiple dopamine receptors.
Other selective dopamine 4 receptor antagonists: Such as L-745,870, which also targets the dopamine 4 receptor but with different selectivity and potency profiles
In comparison, this compound stands out due to its high selectivity and potency, making it a valuable tool for research focused specifically on the dopamine 4 receptor .
Properties
CAS No. |
1379510-21-0 |
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Molecular Formula |
C20H24ClN3O |
Molecular Weight |
357.882 |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-2-6-16(7-3-1)10-11-17-14-23(12-13-24-17)15-20-21-18-8-4-5-9-19(18)22-20;/h1-9,17H,10-15H2,(H,21,22);1H |
InChI Key |
UVMILKJETIKUBK-UNTBIKODSA-N |
SMILES |
C1COC(CN1CC2=NC3=CC=CC=C3N2)CCC4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML398; ML-398; ML 398. ML398 HCl salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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